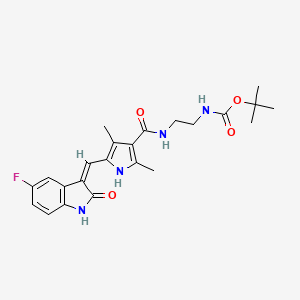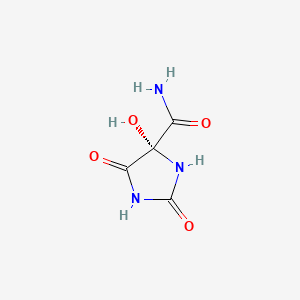
3-Bromo-1,1,2,3,3-pentadeuteriopropane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Protecting Reagent for Carbonyl Functions
“3-Bromo-1,2-propanediol-d5” is used as a protecting reagent for carbonyl functions . In organic chemistry, protecting groups are functional groups used to prevent certain reactions from occurring during a synthesis procedure. They are temporarily added to molecules and later removed when they are no longer needed.
Synthesis of Other Compounds
This compound can be used in the synthesis of other compounds. For example, it has been used in the synthesis of 3-oxetanol . The experimental results showed that an unexpected ring-opening reaction was selectively achieved under the routine bromination reaction condition .
Safety and Hazards
Mécanisme D'action
Target of Action
3-Bromo-1,2-propanediol-d5, also known as 3-Bromo-1,1,2,3,3-pentadeuteriopropane-1,2-diol, is primarily used as a protecting reagent for carbonyl functions . .
Mode of Action
As a protecting reagent, 3-Bromo-1,2-propanediol-d5 likely interacts with carbonyl groups in biological molecules, preventing them from undergoing unwanted reactions during a synthetic process . The bromomethylethylene ketals formed in this process can be cleaved under neutral conditions .
Result of Action
The primary result of the action of 3-Bromo-1,2-propanediol-d5 is the protection of carbonyl functions during synthetic processes . This allows for more complex synthetic reactions to take place without unwanted side reactions.
Action Environment
The action of 3-Bromo-1,2-propanediol-d5 is influenced by various environmental factors such as temperature, pH, and the presence of other reagents. For instance, the compound is typically stored at a temperature of 2-8°C .
: Sigma-Aldrich : MilliporeSigma
Propriétés
IUPAC Name |
3-bromo-1,1,2,3,3-pentadeuteriopropane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1D2,2D2,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBFQOUHOCRXDL-UXXIZXEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Br)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,2-propanediol-d5 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










